molecular formula C19H19FN2O2S B2403906 N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1049444-44-1

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2403906
CAS RN: 1049444-44-1
M. Wt: 358.43
InChI Key: RJZCRFNJWYQWNW-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R-C(O)-NR’-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxalamide group and the fluorophenyl group .


Chemical Reactions Analysis

As an oxalamide derivative, this compound could potentially undergo a variety of chemical reactions. These might include hydrolysis under acidic or basic conditions, reactions with electrophiles at the nitrogen atoms, or reactions at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, and studying its potential biological activity .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(3-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-25-16-4-2-3-15(11-16)22-18(24)17(23)21-12-19(9-10-19)13-5-7-14(20)8-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZCRFNJWYQWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

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